

# Comparative NMR Spectral Analysis of 4-Bromo-2-fluorobiphenyl

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Compound of Interest		
Compound Name:	4-Bromo-2-fluorobiphenyl	
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In the landscape of pharmaceutical and materials science research, the precise structural elucidation of halogenated biphenyls is paramount for understanding their chemical behavior and potential applications. This guide provides a comparative analysis of the <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectra of **4-Bromo-2-fluorobiphenyl**, offering a valuable resource for researchers, scientists, and professionals in drug development. By presenting key experimental data and methodologies, this document aims to facilitate the accurate identification and characterization of this compound and its analogues.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The analysis of  ${}^{1}$ H and  ${}^{13}$ C NMR spectra provides a detailed fingerprint of the molecular structure of **4-Bromo-2-fluorobiphenyl**. The chemical shifts ( $\delta$ ), multiplicities, and coupling constants (J) are influenced by the electronic environment of each nucleus, which is in turn dictated by the presence of the bromine and fluorine substituents and the biphenyl scaffold.

Below is a summary of the experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **4-Bromo-2-fluorobiphenyl**, alongside data for the related compounds 2-fluorobiphenyl and 4-bromobiphenyl for comparative purposes. The data was acquired in deuterated chloroform (CDCl<sub>3</sub>), a common solvent for NMR analysis.

Table 1: <sup>1</sup>H NMR Spectral Data



Compound	Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
4-Bromo-2- fluorobiphenyl	Aromatic H	7.55 - 7.30	m	-
2-Fluorobiphenyl	Aromatic H	7.58 - 7.29	m	-
4-Bromobiphenyl	Aromatic H	7.59 - 7.46	m	-

Table 2: 13C NMR Spectral Data

Compound	Carbon	Chemical Shift (δ, ppm)
4-Bromo-2-fluorobiphenyl	Aromatic C	159.5 (d, J=251.5 Hz), 135.2, 131.8, 130.9, 129.2, 128.8, 128.4, 127.9, 124.6 (d, J=3.7 Hz), 122.2, 116.4 (d, J=22.2 Hz)
2-Fluorobiphenyl	Aromatic C	160.7 (d, J=246.0 Hz), 136.0, 131.0, 130.8, 129.5, 128.5, 128.4, 124.4 (d, J=3.7 Hz), 123.3 (d, J=14.8 Hz), 115.8 (d, J=22.2 Hz)
4-Bromobiphenyl	Aromatic C	140.2, 138.9, 132.0, 128.9, 128.8, 127.4, 127.0, 121.7

## **Experimental Protocol**

The following provides a general methodology for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra for aromatic compounds such as **4-Bromo-2-fluorobiphenyl**.

- 1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample of 4-Bromo-2-fluorobiphenyl.



- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)
   containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- 2. NMR Instrument Parameters:
- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used for acquiring highresolution spectra.
- ¹H NMR:
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  - Number of Scans: 16-32 scans are generally sufficient.
  - Relaxation Delay: 1.0 2.0 seconds.
  - Acquisition Time: 2.0 4.0 seconds.
  - Spectral Width: -2 to 12 ppm.
- 13C NMR:
  - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  - Number of Scans: 1024 or more scans are often required due to the low natural abundance of <sup>13</sup>C.
  - Relaxation Delay: 2.0 seconds.
  - Acquisition Time: 1.0 2.0 seconds.
  - Spectral Width: -10 to 220 ppm.
- 3. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).

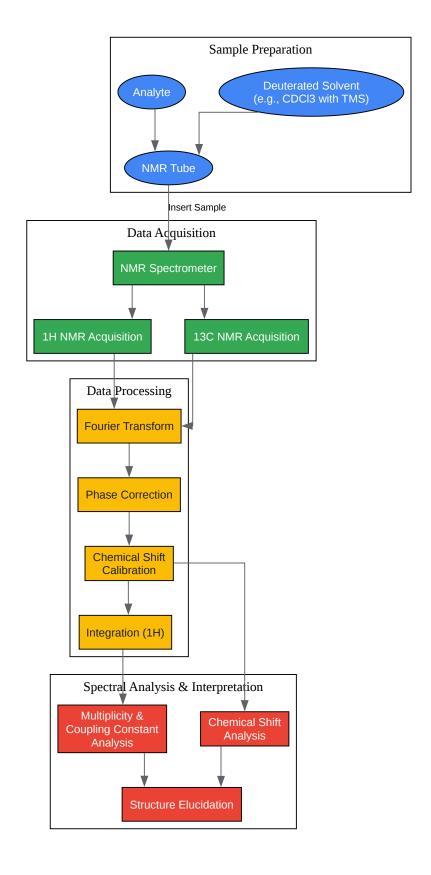


- Phase correct the spectrum manually.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for <sup>1</sup>H NMR and the CDCl<sub>3</sub> solvent peak at 77.16 ppm for <sup>13</sup>C NMR.
- Integrate the signals in the <sup>1</sup>H NMR spectrum.
- Analyze the multiplicities and coupling constants.

### **Logical Workflow for NMR Spectral Analysis**

The process of NMR spectral analysis follows a logical progression from sample preparation to final structure elucidation. The following diagram illustrates this workflow.





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Caption: Workflow for NMR spectral analysis.



#### Conclusion

The provided <sup>1</sup>H and <sup>13</sup>C NMR data, along with the outlined experimental protocol, serve as a foundational guide for the analysis of **4-Bromo-2-fluorobiphenyl**. The comparative data for 2-fluorobiphenyl and 4-bromobiphenyl highlight the distinct effects of the halogen substituents on the chemical shifts of the aromatic protons and carbons. This information is critical for researchers working on the synthesis and characterization of related compounds, enabling them to confidently identify their target molecules and understand their electronic properties.

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